6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol

Medicinal Chemistry Nucleoside Synthesis Immunomodulation

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) is a 5,6-disubstituted pyrimidine-2,4-dione derivative with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. This compound, also referred to as 6-(hydroxymethyl)-5-methyluracil, is a synthetic small molecule that functions as a crucial building block in organic synthesis and is identified as a potential intermediate for novel nucleoside medicines.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 89532-98-9
Cat. No. B3297184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol
CAS89532-98-9
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)NC1=O)CO
InChIInChI=1S/C6H8N2O3/c1-3-4(2-9)7-6(11)8-5(3)10/h9H,2H2,1H3,(H2,7,8,10,11)
InChIKeyYNNIUMDPLDOGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) | Procurement and Identity Guide


6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) is a 5,6-disubstituted pyrimidine-2,4-dione derivative with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol [1]. This compound, also referred to as 6-(hydroxymethyl)-5-methyluracil, is a synthetic small molecule that functions as a crucial building block in organic synthesis and is identified as a potential intermediate for novel nucleoside medicines [2]. It is commercially available from multiple vendors with purity specifications ranging from 95% to 98% [3].

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) | The Risk of Generic Substitution


While several 5- or 6-hydroxymethyl pyrimidinediones share the same core structure and molecular formula (C6H8N2O3), their substitution patterns dictate distinct chemical reactivities and biological roles, making them non-interchangeable. For example, the positional isomer 5-hydroxymethyl-6-methyluracil (Pentoxyl, CAS 147-61-5) is a known immunomodulator [1], whereas the target compound, 6-(hydroxymethyl)-5-methylpyrimidine-2,4-diol, is primarily cited as a key synthetic intermediate for more complex nucleoside analogues [2][3]. Therefore, generic substitution based solely on molecular formula or superficial structural similarity can lead to failed synthesis routes, invalid biological assays, and compromised research outcomes, underscoring the critical need for procuring the exact CAS-specific compound.

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) | Quantitative Differentiator Evidence Guide


Positional Isomerism Dictates Divergent Biological and Synthetic Utility

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) is a positional isomer of 5-hydroxymethyl-6-methyluracil (Pentoxyl, CAS 147-61-5). While both share the molecular formula C6H8N2O3, their functional roles are distinct and non-interchangeable. The target compound (6-CH2OH, 5-CH3) is cited as a crucial intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. In contrast, its isomer (5-CH2OH, 6-CH3) is a known immunomodulator used to lessen the toxicity of antibiotics [2]. This fundamental difference in application stems directly from the position of the hydroxymethyl group, making procurement of the correct CAS number essential for intended research outcomes [3].

Medicinal Chemistry Nucleoside Synthesis Immunomodulation

Defined Physicochemical and Storage Profile vs. Positional Isomers

The target compound possesses a defined physicochemical profile that can serve as a critical quality attribute. It is reported to have a melting point of 224-225 °C (with decomposition in water), a predicted density of 1.308±0.06 g/cm³, a predicted pKa of 8.67±0.10, and a recommended storage temperature of 2-8°C . While analogous compounds like 5-hydroxymethyl-6-methyluracil are also solids, this specific thermal stability profile is a unique identifier for this CAS number. Furthermore, the compound's chemical stability in pH 7.4 PBS buffer at 100 µM has been assessed, with oligopeptide conversion measured up to 24 hours by LC-MS/MS analysis [1], providing a quantitative benchmark for its stability in a biologically relevant medium.

Physical Chemistry Analytical Chemistry Stability Studies

Purity Specifications: 98% Option Enables Higher-Fidelity Synthesis

The target compound is commercially available with a minimum purity specification of 98% from specialized vendors, as opposed to the more common 95% grade offered by most suppliers . This higher purity grade is critical for applications where trace impurities from the more common 95% grade could lead to side reactions, lower yields, or ambiguous analytical results. Procuring the 98% purity option (e.g., from BePharm Ltd.) provides a tangible advantage for researchers conducting high-precision organic syntheses or developing sensitive analytical methods, where the 3% difference in purity can significantly impact the outcome and reproducibility of complex experiments .

Organic Synthesis Quality Control Procurement

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol (CAS 89532-98-9) | Optimal Application Scenarios


Synthesis of Novel 5-Substituted Pyrimidine Carbocyclic Nucleosides

6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol is specifically identified as an important intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This application leverages the unique reactivity of the C-6 hydroxymethyl group, which is not present on the C-5 substituted analog. Researchers developing next-generation antiviral or anticancer nucleoside analogues should prioritize this compound as a key starting material, where the correct substitution pattern is essential for constructing the desired carbocyclic framework [2].

High-Precision Medicinal Chemistry and Parallel Synthesis

The commercial availability of this compound at 98% purity makes it ideally suited for high-precision medicinal chemistry applications, such as the construction of compound libraries via parallel synthesis or the late-stage functionalization of lead molecules [1]. The higher purity grade minimizes the risk of side reactions from impurities found in the more common 95% grade, ensuring more reliable yields and reducing the need for additional purification steps, which is critical for maintaining efficiency in a high-throughput discovery environment [2].

Reference Standard for Analytical and Stability Studies

Given its defined physicochemical properties, including a melting point of 224-225 °C and established stability profile in pH 7.4 PBS buffer, 6-(Hydroxymethyl)-5-methylpyrimidine-2,4-diol serves as a useful reference standard for analytical method development and stability-indicating assays [1]. This is particularly relevant for research groups working with similar pyrimidine scaffolds, where this compound can be used as a comparator or control to validate HPLC methods or to assess the relative stability of novel derivatives in biological media [2].

Technical Documentation Hub

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